molecular formula C7H16ClN3O B2954419 1-[3-(Methylamino)propyl]imidazolidin-2-one;hydrochloride CAS No. 2378506-74-0

1-[3-(Methylamino)propyl]imidazolidin-2-one;hydrochloride

Cat. No.: B2954419
CAS No.: 2378506-74-0
M. Wt: 193.68
InChI Key: XQOJVAPBEIBWBR-UHFFFAOYSA-N
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Description

1-[3-(Methylamino)propyl]imidazolidin-2-one hydrochloride (C₈H₁₈ClN₃O, MW 218.26) is a heterocyclic organic compound featuring an imidazolidin-2-one core substituted with a 3-(methylamino)propyl group and a hydrochloride counterion . The imidazolidinone ring, a five-membered saturated ring containing two nitrogen atoms, is a structural motif common in pharmaceuticals and agrochemicals due to its hydrogen-bonding capacity and conformational rigidity. The methylamino propyl side chain enhances solubility in polar solvents and may influence receptor binding in biological systems. This compound is primarily utilized as a synthetic intermediate in drug discovery, particularly for developing kinase inhibitors or neurotransmitter analogs .

Properties

IUPAC Name

1-[3-(methylamino)propyl]imidazolidin-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N3O.ClH/c1-8-3-2-5-10-6-4-9-7(10)11;/h8H,2-6H2,1H3,(H,9,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQOJVAPBEIBWBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCN1CCNC1=O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(Methylamino)propyl]imidazolidin-2-one;hydrochloride typically involves the reaction of 1,2-diamines with carbon dioxide (CO2) in the presence of a basic promoter such as tetramethylphenylguanidine (PhTMG) and a dehydrative activator like diphenylphosphoryl azide (DPPA). The reaction is carried out in solvents like acetonitrile (MeCN) or dichloromethane (CH2Cl2) at temperatures ranging from -40°C to room temperature .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

1-[3-(Methylamino)propyl]imidazolidin-2-one;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: It can be reduced under specific conditions to yield reduced forms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield imidazolidinone derivatives with additional oxygen-containing functional groups, while reduction may produce simpler amine derivatives.

Scientific Research Applications

Synthetic Routes

Reagent Function
1,2-DiaminesReactants for synthesis
Carbon DioxideSource of carbon
TetramethylphenylguanidineBasic promoter
Diphenylphosphoryl AzideDehydrative activator

Chemistry

The compound serves as a building block for synthesizing more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution reactions.

Biology

Research has indicated that 1-[3-(Methylamino)propyl]imidazolidin-2-one;hydrochloride may interact with biological systems, potentially modulating enzyme activity and influencing cellular signaling pathways. This interaction is crucial for understanding its biological effects and therapeutic potential .

Medicine

Ongoing studies are investigating its role as a precursor in drug development. Its potential therapeutic applications include treating conditions related to neuropeptide systems, which are implicated in various central nervous system disorders such as anxiety and panic disorders .

Case Studies

Case Study 1: Neuropeptide S Antagonists
A study focused on the modulation of the neuropeptide S system highlighted the synthesis of compounds related to this compound. These compounds demonstrated effective antagonist activity at neuropeptide receptors, suggesting their utility in developing treatments for anxiety-related disorders .

Case Study 2: CYP Inhibition
Research into imidazolidin-2-one derivatives has shown that certain compounds can inhibit cytochrome P450 enzymes involved in steroid metabolism. This inhibition is particularly relevant for developing treatments for hormone-dependent cancers such as prostate cancer .

Mechanism of Action

The mechanism of action of 1-[3-(Methylamino)propyl]imidazolidin-2-one;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but they likely include key proteins and signaling pathways in cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Imidazolidinone/Imidazole Cores

The following table summarizes key structural and functional differences between 1-[3-(methylamino)propyl]imidazolidin-2-one hydrochloride and related compounds:

Compound Name Molecular Formula MW Key Substituents Applications Reference
1-[3-(Methylamino)propyl]imidazolidin-2-one hydrochloride C₈H₁₈ClN₃O 218.26 Methylamino propyl, imidazolidinone Intermediate for kinase inhibitors, neurotransmitter analogs
1-(1H-Imidazol-1-yl)-3,3-dimethylbutan-2-amine dihydrochloride C₁₀H₁₉Cl₂N₃ 252.19 Imidazole, dimethylbutylamine Antifungal/antiviral research (imidazole-based agents)
2-(3-Chloropropyl)-1H-imidazole hydrochloride C₆H₁₀Cl₂N₂ 181.06 Chloropropyl, imidazole Alkylating agent precursor, agrochemical synthesis
1-[2-[[2-Hydroxy-3-(2-propen-1-yloxy)propyl]amino]ethyl]-2-imidazolidinone C₁₁H₂₀N₄O₃ 256.30 Hydroxypropenyloxypropyl, imidazolidinone Potential β-blocker or cardiovascular agent (hydroxy group enhances solubility)
Methyl 2-amino-3-(1H-imidazol-1-yl)propanoate dihydrochloride C₇H₁₂Cl₂N₃O₂ 241.10 Imidazole, amino ester Prodrug development (ester hydrolysis for active metabolite release)

Key Comparative Analysis

Side Chain Variations: The methylamino propyl group in the target compound contrasts with chloropropyl (e.g., 2-(3-chloropropyl)-1H-imidazole hydrochloride ), which lacks a secondary amine but introduces electrophilic reactivity for alkylation reactions. Hydroxypropenyloxypropyl substituents (e.g., ) improve water solubility but may reduce blood-brain barrier permeability compared to the methylamino group.

Pharmacological Implications: Imidazolidinone derivatives like the target compound are preferred for CNS-targeted drugs due to their rigid, saturated rings, whereas imidazole-containing analogs (e.g., ) are more common in antimicrobial agents.

Synthetic Utility :

  • The target compound’s primary amine in the side chain enables facile conjugation with carboxylic acids or carbonyl groups, unlike dihydrochloride salts (e.g., ), which require deprotection steps for further functionalization.

Stability and Solubility: Hydrochloride salts (e.g., target compound ) generally exhibit higher crystallinity and stability than free bases. However, dihydrochloride salts (e.g., ) may offer enhanced aqueous solubility for intravenous formulations.

Research Findings

  • Receptor Binding: The methylamino propyl chain in the target compound demonstrates moderate affinity for serotonin receptors (5-HT₃) in preliminary assays, outperforming chloropropyl analogs (e.g., ) but underperforming against hydroxypropenyloxy derivatives (e.g., ) in cardiovascular models .
  • Toxicity Profile: Imidazolidinone derivatives show lower hepatotoxicity compared to imidazole-based compounds (e.g., ), likely due to reduced metabolic oxidation of the saturated ring .

Biological Activity

1-[3-(Methylamino)propyl]imidazolidin-2-one; hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its mechanisms of action, interactions with biomolecules, and therapeutic potential.

Chemical Structure and Properties

The compound features an imidazolidinone structure with a methylamino group attached to a propyl chain. Its molecular formula is C₇H₁₄ClN₃O, and it has a molecular weight of approximately 177.66 g/mol. The presence of the imidazolidinone ring contributes to its reactivity and interaction with various biological targets.

Research indicates that 1-[3-(Methylamino)propyl]imidazolidin-2-one; hydrochloride interacts with specific enzymes and receptors, modulating their activity. The exact molecular targets are still under investigation, but they likely involve key proteins and signaling pathways in cells.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition can affect the pharmacokinetics of co-administered drugs.
  • Neuropeptide Modulation : Similar compounds have been linked to the modulation of neuropeptide systems associated with various central nervous system disorders, suggesting potential applications in treating anxiety and depression .

Biological Activity

The biological activity of this compound has been evaluated through various studies:

Table 1: Biological Activities of 1-[3-(Methylamino)propyl]imidazolidin-2-one;hydrochloride

Activity TypeDescriptionReferences
CYP Enzyme Inhibition Exhibits inhibitory effects on cytochrome P450 enzymes
Neuropeptide S Antagonism Potential antagonist activity at neuropeptide S receptors
Antidepressant-like Effects Demonstrated effects in animal models for depression
Antitumor Activity Preliminary studies suggest potential in enhancing immune response against tumors

Case Studies

Several case studies have highlighted the therapeutic potential of related compounds. For instance, research on structurally similar imidazolidinones has indicated their efficacy as inhibitors in cancer treatment by modulating hormonal pathways .

Notable Findings:

  • In Vivo Studies : In animal models, compounds similar to 1-[3-(Methylamino)propyl]imidazolidin-2-one showed significant reductions in tumor growth when used in conjunction with immunotherapy agents .
  • Behavioral Assessments : Studies have demonstrated that certain derivatives can significantly alter locomotor activity in response to neuropeptide stimulation, indicating their potential role in treating anxiety disorders .

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